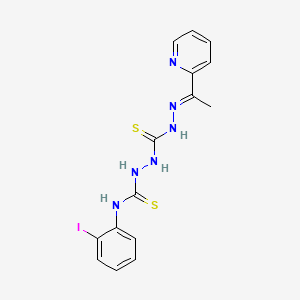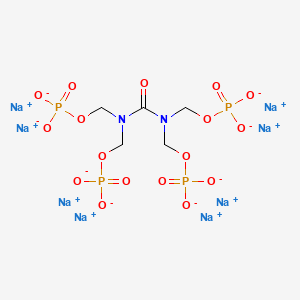
N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine is a synthetic organic compound that belongs to the class of imidazo[4,5-d]pyridazines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[4,5-d]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the N,N-diisopropyl group: This step may involve alkylation reactions using diisopropylamine.
Attachment of the methylthio group: This can be done through thiolation reactions using methylthiolating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the imidazo[4,5-d]pyridazine core.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropyl-7-(methylthio)-1H-imidazo[4,5-d]pyridazin-4-amine: Similar structure but with different substituents.
Imidazo[4,5-d]pyridazines: A broader class of compounds with diverse biological activities.
Uniqueness
N,N-Diisopropyl-7-(methylthio)-1H-imidazo(4,5-d)pyridazin-4-amine is unique due to its specific substituents, which may confer distinct biological properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
3438-75-3 |
|---|---|
Fórmula molecular |
C12H19N5S |
Peso molecular |
265.38 g/mol |
Nombre IUPAC |
4-methylsulfanyl-N,N-di(propan-2-yl)-3H-imidazo[4,5-d]pyridazin-7-amine |
InChI |
InChI=1S/C12H19N5S/c1-7(2)17(8(3)4)11-9-10(14-6-13-9)12(18-5)16-15-11/h6-8H,1-5H3,(H,13,14) |
Clave InChI |
VWWXNIROLRUVKC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=NN=C(C2=C1N=CN2)SC)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B12705421.png)








